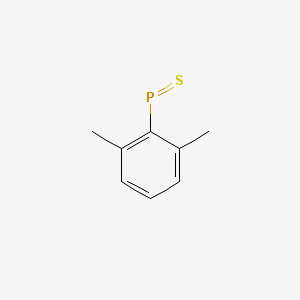
(2,6-Dimethylphenyl)phosphanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 2,6-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)phosphanethione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus pentasulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethylphenyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (2,6-Dimethylphenyl)phosphine oxide.
Reduction: Formation of (2,6-Dimethylphenyl)phosphine.
Substitution: Various substituted derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)phosphanethione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its phosphorus-sulfur bond is particularly reactive, making it a useful intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dimethylphenyl)phosphine: Similar structure but lacks the sulfur atom.
(2,6-Dimethylphenyl)phosphine oxide: Oxidized form of the compound.
(2,6-Dimethylphenyl)phosphine sulfide: Contains a sulfur atom bonded to phosphorus but differs in the oxidation state.
Uniqueness
(2,6-Dimethylphenyl)phosphanethione is unique due to its specific combination of a 2,6-dimethylphenyl group and a phosphorus-sulfur bond
Eigenschaften
CAS-Nummer |
89982-88-7 |
|---|---|
Molekularformel |
C8H9PS |
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
1,3-dimethyl-2-thiophosphorosobenzene |
InChI |
InChI=1S/C8H9PS/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 |
InChI-Schlüssel |
UEBMOURCAOBUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)P=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)

![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
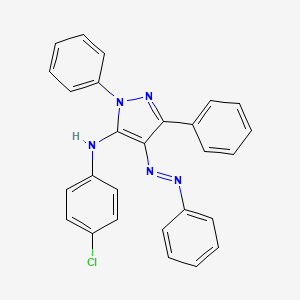
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
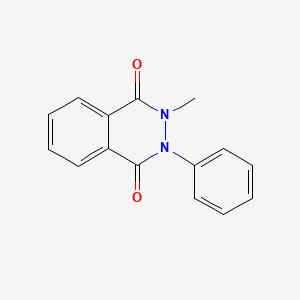
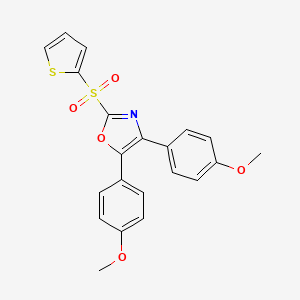
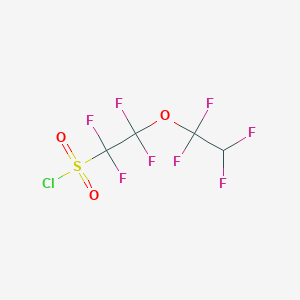
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
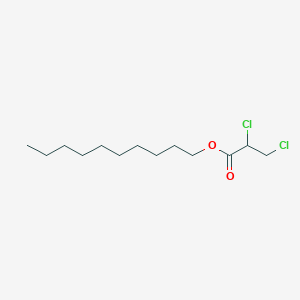
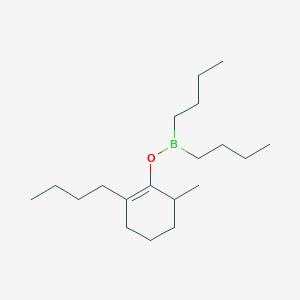
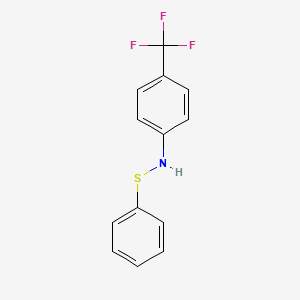
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
